1-cycloheptyl-N-(1-phenyl-2-pyrazol-1-ylethyl)triazole-4-carboxamide
Overview
Description
1-cycloheptyl-N-(1-phenyl-2-pyrazol-1-ylethyl)triazole-4-carboxamide is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse pharmacological properties and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cycloheptyl-N-(1-phenyl-2-pyrazol-1-ylethyl)triazole-4-carboxamide typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the preparation of the pyrazole ring, followed by the introduction of the triazole moiety. The final step involves the coupling of the cycloheptyl group to the triazole ring. The reaction conditions usually require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, reduce production time, and ensure consistent quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, is essential for monitoring the reaction progress and verifying the final product’s structure .
Chemical Reactions Analysis
Types of Reactions
1-cycloheptyl-N-(1-phenyl-2-pyrazol-1-ylethyl)triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds. Substitution reactions can result in various substituted derivatives, depending on the nature of the substituent introduced .
Scientific Research Applications
Chemistry: It is used as a building block for synthesizing other complex molecules and studying reaction mechanisms.
Biology: It has shown potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Research has indicated its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 1-cycloheptyl-N-(1-phenyl-2-pyrazol-1-ylethyl)triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
1-phenyl-2-pyrazol-1-ylethyl derivatives: These compounds share a similar pyrazole structure and exhibit comparable biological activities.
Triazole derivatives: Compounds like fluconazole and itraconazole, which are used as antifungal agents, share the triazole moiety and exhibit similar pharmacological properties.
Uniqueness
1-cycloheptyl-N-(1-phenyl-2-pyrazol-1-ylethyl)triazole-4-carboxamide is unique due to its specific combination of the cycloheptyl, pyrazole, and triazole groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
IUPAC Name |
1-cycloheptyl-N-(1-phenyl-2-pyrazol-1-ylethyl)triazole-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O/c28-21(20-16-27(25-24-20)18-11-6-1-2-7-12-18)23-19(15-26-14-8-13-22-26)17-9-4-3-5-10-17/h3-5,8-10,13-14,16,18-19H,1-2,6-7,11-12,15H2,(H,23,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAIIGYPIOJLYPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2C=C(N=N2)C(=O)NC(CN3C=CC=N3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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